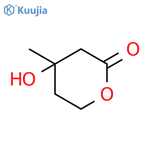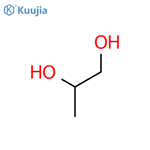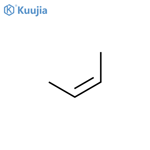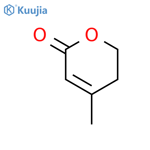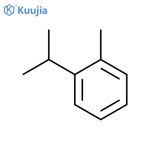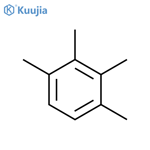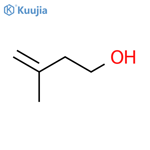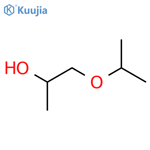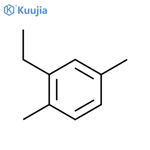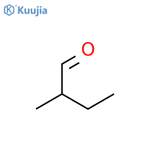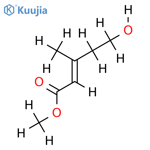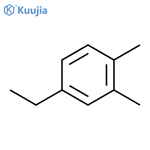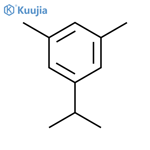- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 563-80-4 (3-Methyl-2-butanone)

3-Methyl-2-butanone 化学的及び物理的性質
名前と識別子
-
- Methyl Isopropyl Ketone
- 3-METHYL-2-BUTANONE
- 3-Methylbutanone
- ISOPROPYL METHYL KETONE
- MIPK
- 2-Acetylpropane
- 2-Butanone,3-methyl-
- 2-Methylbutan-3-one
- 3-Methylbutan-2-on
- 3-methyl-butan-2-one
- 3-Methylbutan-2-one
- Isobutyl-1-methylketone
- iso-C3H7COCH3
- iso-Propylmethyldetone
- Ketone, isopropyl methyl
- Methyl butanone-2
- Methylbutanone
- methylisopropylcetone
- Methylisopropylketon
- 1,1-Dimethyl acetone
- 2-Acetopropane
- 2-Methyl-3-butanone
- 3-Ketoisopentane
- i-propyl methyl ketone
- methyl i-propyl ketone
- Methyl-2-butanone
- Methyl-isopropyl ketone
- 3-Methyl-2-butanone,99%
- 3-Methyl-2-butanone
-
- MDL: MFCD00008919
- インチ: InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3
- InChIKey: SYBYTAAJFKOIEJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)C
- BRN: 1071238
計算された属性
- せいみつぶんしりょう: 86.07320
- どういたいしつりょう: 86.073164938 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 55
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1Ų
- ぶんしりょう: 86.13
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色の液体で、アセトンのにおいがします。[1]
- 密度みつど: 0.805 g/mL at 25 °C(lit.)
- ゆうかいてん: −92 °C (lit.)
- ふってん: 93°C
- フラッシュポイント: 華氏温度:26.6°f
摂氏度:-3°c - 屈折率: n20/D 1.388(lit.)
- ようかいど: water: soluble8.21g/L at 20°C
- すいようせい: 6 g/L (20 ºC)
- PSA: 17.07000
- LogP: 1.23140
- 屈折率: Index of refraction = 1.3880 at 20 °C/D
- におい: The odor threshold lies between 1.9 and 3.1 ppm (6.8 and 11 mg/cu m). Acetone-like odor.
- ようかいせい: 水に微溶解し、ほとんどの有機溶媒に溶解する。[13]
- マーカー: 6090
- じょうきあつ: 67.21 mm Hg (USCG, 1999)
3-Methyl-2-butanone セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H319
- 警告文: P210,P305+P351+P338
- 危険物輸送番号:UN 2397 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11-67
- セキュリティの説明: S9-S16-S33
- RTECS番号:EL9100000
-
危険物標識:

- 包装グループ:II
- セキュリティ用語:3
- リスク用語:R11
- 包装カテゴリ:II
- TSCA:Yes
- どくせい:LD50 orally in male mice: 29.86 mmol/kg (Tanii)
- 危険レベル:3
- 爆発限界値(explosive limit):1.5-9%(V)
- 危険レベル:3
- 包装等級:II
3-Methyl-2-butanone 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-Methyl-2-butanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1908-0070-1g |
3-Methyl-2-butanone |
563-80-4 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
| Enamine | EN300-20390-25.0g |
3-methylbutan-2-one |
563-80-4 | 95% | 25g |
$35.0 | 2023-05-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013181-5ml |
3-Methyl-2-butanone |
563-80-4 | 5ml |
¥60 | 2024-05-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M290A-100ml |
3-Methyl-2-butanone |
563-80-4 | 99% | 100ml |
¥113.0 | 2022-06-10 | |
| Apollo Scientific | OR5350-250ml |
3-Methylbutan-2-one |
563-80-4 | 98% | 250ml |
£60.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013180-250ml |
3-Methyl-2-butanone |
563-80-4 | 99% | 250ml |
¥173 | 2024-05-22 | |
| TRC | M294155-50ml |
3-Methyl-2-butanone |
563-80-4 | 50ml |
$ 150.00 | 2023-09-07 | ||
| Life Chemicals | F1908-0070-0.5g |
3-Methyl-2-butanone |
563-80-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0173-25ML |
3-Methyl-2-butanone |
563-80-4 | >99.0%(GC) | 25ml |
¥30.00 | 2024-04-16 | |
| Oakwood | 098965-100g |
3-Methyl-2-butanone |
563-80-4 | 99% | 100g |
$49.00 | 2024-07-19 |
3-Methyl-2-butanone 合成方法
ごうせいかいろ 1
3-Methyl-2-butanone Raw materials
3-Methyl-2-butanone Preparation Products
- (±)-1,2-Propanediol (57-55-6)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Trimethylacetaldehyde (630-19-3)
- cis-2-Butene (590-18-1)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- o-Cymene (527-84-4)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- Butanoic acid,2-hydroxy- (600-15-7)
- NSC245044 (769-57-3)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-Methylbutyraldehyde (96-17-3)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
3-Methyl-2-butanone サプライヤー
3-Methyl-2-butanone 関連文献
-
Pawe? Mochalski,Karl Unterkofler Analyst 2016 141 4796
-
Graham J. Hutchings,Ian D. Hudson,Donald Bethell,Don G. Timms Chem. Commun. 1999 1489
-
3. Laser pyrolysis studies of β-diketonate chemical vapour deposition precursors. Part 1: β-diketonesDouglas K. Russell,Anna Yee New J. Chem. 2005 29 485
-
Astghik A. Shahkhatuni,Aleksan G. Shahkhatuni,Arpine S. Harutyunyan RSC Adv. 2021 11 39051
-
Dinesh G. Patel,Nick M. Bastianon,Paul Tongwa,Janelle M. Leger,Tatiana V. Timofeeva,Glenn P. Bartholomew J. Mater. Chem. 2011 21 4242
-
Hua Chen,Yonghe Tang,Huiming Shang,Xiuqi Kong,Rui Guo,Weiying Lin J. Mater. Chem. B 2017 5 2436
-
7. Chemical equilibria. Part III. Dehydrogenation of pentan-1-ol, pentan-2-ol, and 3-methylbutan-2-olJ. E. Connett J. Chem. Soc. A 1970 1284
-
Carlos A. Cuevas,Alberto Notario,Ernesto Martínez,José Albaladejo Phys. Chem. Chem. Phys. 2004 6 2230
-
9. Organic peroxides containing functional groups. Part I. The preparation and properties of some α-oxo-hydroperoxidesR. C. P. Cubbon,C. Hewlett J. Chem. Soc. C 1968 2978
-
10. Organic peroxides containing functional groups. Part I. The preparation and properties of some α-oxo-hydroperoxidesR. C. P. Cubbon,C. Hewlett J. Chem. Soc. C 1968 2978
3-Methyl-2-butanoneに関する追加情報
Professional Introduction to 3-Methyl-2-butanone (CAS No. 563-80-4)
3-Methyl-2-butanone, chemically known as CAS No. 563-80-4, is a significant compound in the field of organic chemistry and industrial applications. This ketone derivative is widely recognized for its utility in various chemical synthesis processes, including the production of fine chemicals and pharmaceutical intermediates. The compound's unique molecular structure, characterized by a methyl group and a ketone functional group, makes it a versatile building block in synthetic chemistry.
The CAS No. 563-80-4 of 3-Methyl-2-butanone is a unique identifier that ensures precise classification and communication within the scientific community. This numbering system is crucial for maintaining consistency in research documentation, regulatory compliance, and commercial transactions. The compound's chemical formula, C₅H₁₀O, reflects its composition and contributes to its reactivity in various chemical reactions.
Recent advancements in the field of chemical biology have highlighted the importance of 3-Methyl-2-butanone in drug discovery and development. Studies have demonstrated its potential role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its application in the production of pharmaceutical intermediates that exhibit antimicrobial and anti-inflammatory properties. These findings underscore the compound's significance in medicinal chemistry.
The industrial relevance of 3-Methyl-2-butanone is further emphasized by its use in the manufacturing of solvents and fragrances. Its solvent properties make it an effective medium for dissolving various organic compounds, facilitating reactions that would otherwise be challenging under standard conditions. Additionally, its aromatic characteristics contribute to its application in perfumery and flavoring industries, where it serves as a key component in creating desirable scent profiles.
In the realm of environmental chemistry, 3-Methyl-2-butanone has been studied for its behavior in atmospheric processes. Research indicates that it can participate in photochemical reactions, influencing air quality and contributing to the formation of secondary organic aerosols. Understanding these environmental interactions is crucial for developing sustainable chemical practices that minimize ecological impact.
The synthesis of 3-Methyl-2-butanone can be achieved through various methods, including oxidation of isobutene or dehydrogenation of isobutanol. These processes highlight the compound's versatility as a precursor in industrial chemistry. Advances in catalytic technologies have improved the efficiency and selectivity of these synthetic routes, making 3-Methyl-2-butanone production more sustainable and cost-effective.
From a pharmacological perspective, the ketone functional group in 3-Methyl-2-butanone plays a pivotal role in its biological activity. This moiety is known to interact with biological targets, influencing metabolic pathways and cellular functions. Consequently, derivatives of this compound have been investigated for their potential therapeutic applications. For example, modifications to the methyl group or other substituents can alter the pharmacokinetic properties, enhancing drug efficacy or reducing side effects.
The role of 3-Methyl-2-butanone in material science is also noteworthy. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in advanced material formulations. Such applications are particularly relevant in industries requiring high-performance materials for automotive, aerospace, and electronics sectors.
As research continues to uncover new applications for 3-Methyl-2-butanone, collaborations between academic institutions and industry leaders are becoming increasingly vital. These partnerships facilitate the translation of laboratory discoveries into practical solutions, driving innovation across multiple sectors. The compound's multifaceted utility ensures that it remains a subject of interest for chemists and researchers worldwide.
In conclusion, 3-Methyl-2-butanone (CAS No. 563-80-4) is a compound with far-reaching implications in chemistry, biology, and industry. Its unique structural features enable diverse applications, from pharmaceutical intermediates to industrial solvents and advanced materials. As scientific understanding evolves, so too will the ways in which this versatile molecule contributes to technological and medical advancements.
563-80-4 (3-Methyl-2-butanone) 関連製品
- 2228347-04-2(4-(hydrazinylmethyl)-2-methoxy-6-nitrophenol)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 1806764-49-7(4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine)
- 2138067-28-2(6-(3-amino-5-methylphenyl)pyridine-3-carbaldehyde)
- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)
- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)


